REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][N:4]=1)#[CH:2].[N:12]([C:15]1[CH:16]=[CH:17][C:18]([Cl:21])=[N:19][CH:20]=1)=[N+:13]=[N-:14]>O1CCOCC1.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Cl:21][C:18]1[N:19]=[CH:20][C:15]([N:12]2[CH:2]=[C:1]([C:3]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[NH:5][N:4]=3)[N:14]=[N:13]2)=[CH:16][CH:17]=1 |f:4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
C(#C)C1=NNC2=CC=CC=C12
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
D-(−)-isoascorbic acid sodium salt
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.5 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water and EtOAc
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)N1N=NC(=C1)C1=NNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |